Chothyn
Description
Nomenclature and Historical Context within Choline (B1196258) Research
The study of choline and its various salt forms has evolved over time, contributing to our understanding of essential nutrients and their chemical derivatives.
Recognition of Chothyn as a Synonymous Term for Choline Dihydrogen Citrate (B86180)
Within scientific discourse, "this compound" is recognized as a synonymous term for choline dihydrogen citrate. wikidata.orgfishersci.ca This compound is also identified by other synonyms, including Citracholin, Citracholine, Citrocholine, and Choline hydrogencitrate. wikidata.orgfishersci.caCurrent time information in Bordeaux, FR.kdlfeed.com The CAS number associated with choline dihydrogen citrate is 77-91-8. fishersci.cakdlfeed.comwikidata.orgfishersci.ie
Evolution of Academic Understanding of Choline and its Salt Forms
The understanding of choline has developed significantly since its initial isolation from ox bile in 1862. fishersci.cafishersci.pt Initially characterized as a nitrogenous chemical, its identity was later confirmed as the same molecule as "neurine," a substance found in the brain. fishersci.pt Choline's nutritional importance was recognized in the 1930s, and it was formally acknowledged as an essential nutrient by the U.S. Institute of Medicine in 1998. fishersci.cafishersci.ptfishersci.ca This evolution in understanding has naturally extended to the investigation of various choline salt forms, such as choline dihydrogen citrate, to explore their distinct properties and potential applications.
Fundamental Importance in Biochemical Systems Research
Choline, as the cationic component of choline dihydrogen citrate, plays fundamental roles in biochemical systems. It is an essential nutrient required for the proper functioning of cells. fishersci.cafishersci.ca Choline is a precursor for the synthesis of acetylcholine (B1216132), a crucial neurotransmitter involved in processes such as muscle control, memory, and neural development. fishersci.cafishersci.ptwikipedia.org Furthermore, choline is integral to the synthesis of phospholipids (B1166683), particularly phosphatidylcholine, which are primary structural components of cell membranes. fishersci.cafishersci.ptfishersci.cawikipedia.org It is also involved in lipid transport and one-carbon metabolism. fishersci.cafishersci.cawikipedia.org Research indicates that choline deficiency can lead to fat accumulation in the liver. fishersci.ca
Current Research Directions and Unanswered Questions Regarding Choline Dihydrogen Citrate
Current research involving choline dihydrogen citrate explores its utility in various scientific and industrial contexts. A notable area of investigation is its application in the formulation of deep eutectic solvents (DES) and natural deep eutectic solvents (NaDES). fishersci.canih.govmims.comwikipedia.org Choline dihydrogen citrate has been examined as a potential hydrogen bond acceptor in these systems, offering an alternative to commonly used choline chloride. fishersci.canih.gov Studies have compared the physicochemical properties of DES formulated with choline dihydrogen citrate versus choline chloride, noting differences in acidity, viscosity, density, surface tension, solubility, and ionic conductivity, which are influenced by the nature of the anion. fishersci.canih.gov
Beyond DES, choline dihydrogen citrate is being explored for its interactions with biomolecules. Research has investigated its impact on the stability and activity of enzymes like laccase and α-chymotrypsin. fishersci.caatamanchemicals.com Studies suggest that choline-based ionic liquids, including those with the dihydrogen citrate anion, can influence the structural integrity and activity of proteins. atamanchemicals.comthegoodscentscompany.commetabolomicsworkbench.org The interaction between choline dihydrogen citrate and protein-silver nanoparticle conjugates has also been schematically represented in research exploring biocompatible ionic liquids in drug formulation and delivery. thegoodscentscompany.commpg.de Its potential in stabilizing nucleic acids like RNA has also been a subject of study. atamanchemicals.com
Despite the progress, unanswered questions remain in the research surrounding choline dihydrogen citrate. For instance, while the activation of enzymes in choline-based DES has been observed, the precise mechanisms underlying this activation are still under investigation. fishersci.ca Similarly, the principal mechanism by which ionic liquids, potentially including choline dihydrogen citrate formulations, facilitate the storage and preservation of RNA requires further exploration. atamanchemicals.com The detailed nature and intensity of interactions between choline dihydrogen citrate and various polymers, such as starch, in plasticization processes also warrant continued study. wikipedia.org
Physicochemical Properties of Choline Dihydrogen Citrate
Based on available data, some physicochemical properties of choline dihydrogen citrate are presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₈ | fishersci.caCurrent time information in Bordeaux, FR.wikidata.orgfishersci.iefishersci.pt |
| Molecular Weight | 295.29 g/mol | fishersci.caCurrent time information in Bordeaux, FR.kdlfeed.comwikidata.orgfishersci.iefishersci.pt |
| Appearance | White to almost white powder to crystal | fishersci.cakdlfeed.comfishersci.ie |
| Melting Point | 103°C to 107.5°C or 106°C | fishersci.cawikipedia.org |
| Solubility in Water | 1 gm dissolves in 0.2 ml of water (very soluble) or almost transparency | fishersci.cawikipedia.org |
| Solubility in Alcohol | 1 gm dissolves in 42 ml of alcohol (very slightly soluble) | wikipedia.org |
| pH of Solution | Not less than 3.5 and not more than 4.5 | wikipedia.org |
Detailed Research Findings
Detailed research findings highlight the diverse applications and interactions of choline dihydrogen citrate in scientific studies.
In the realm of deep eutectic solvents, choline dihydrogen citrate has been investigated as a component in aqueous two-phase systems (ATPSs). Studies have examined the liquid-liquid equilibrium data for ATPSs formed by nonionic surfactants (such as Triton X-165 or Triton X-305) and ionic liquids based on the choline cation, including choline dihydrogen citrate. fishersci.nlwikipedia.org These studies assessed the influence of temperature, surfactant type, and electrolyte anion on equilibrium values, observing that the dihydrogen citrate anion's ability to form hydration complexes and induce a surfactant salting-out effect impacts phase segregation. fishersci.nl
Furthermore, research into DES formulations using choline dihydrogen citrate as a hydrogen bond acceptor has compared its properties to those of choline chloride-based systems. fishersci.canih.gov For instance, a study involving malonic acid as a hydrogen bond donor found that the DES formed with choline dihydrogen citrate was less acidic, more viscous, and less dense compared to the choline chloride counterpart. fishersci.ca Thermal analysis also indicated differences in chemical stability against decomposition between the two systems. fishersci.canih.gov
The interaction of choline dihydrogen citrate with enzymes has been explored in the context of enzyme activation and stability in alternative solvent systems. While some choline-based ionic liquids have shown stabilizing effects on enzymes like α-chymotrypsin, choline dihydrogen citrate has been reported to dramatically decrease the activity of this specific enzyme in one study. atamanchemicals.com However, other research suggests that enzymes, including laccases, can be activated in choline-based DES media. mims.comfishersci.ca
Choline dihydrogen citrate has also been investigated for its potential as a plasticizer for materials like starch. Research using choline dihydrogen citrate-based deep eutectic solvents with glycerol (B35011) or urea (B33335) demonstrated their ability to penetrate the ordered regions of potato starch, indicating a plasticizing effect. wikipedia.org Interestingly, thermal analysis results also suggested a simultaneous chemical crosslinking effect at elevated temperatures. wikipedia.org
The impact of choline dihydrogen citrate on the interaction between proteins and silver nanoparticles has been depicted in research exploring biocompatible ionic liquids for drug formulation and delivery. thegoodscentscompany.commpg.de This suggests a potential role for choline dihydrogen citrate in influencing the behavior of such complex systems.
Structure
2D Structure
Properties
CAS No. |
77-91-8 |
|---|---|
Molecular Formula |
C11H21NO8 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C6H8O7.C5H14NO/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3/q;+1/p-1 |
InChI Key |
WRPUOFKIGGWQIJ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Canonical SMILES |
C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
Appearance |
White crystalline powder |
Other CAS No. |
77-91-8 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Salts of (2-Hydroxyethyl)trimethylammonium |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of Choline Dihydrogen Citrate
Pathways for Choline (B1196258) Biosynthesis
Choline is an essential nutrient for humans and many animals, although some de novo synthesis occurs endogenously, it is often insufficient to meet physiological requirements, necessitating dietary intake wikipedia.orgimrpress.comoregonstate.edu. Choline is vital for the synthesis of phospholipids (B1166683) like phosphatidylcholine and sphingomyelin (B164518), which are critical components of cell membranes wikipedia.orgoregonstate.edu. It also plays roles in methyl metabolism, lipid transport, cell membrane signal transduction, and neurotransmitter synthesis imrpress.comoregonstate.edu.
Investigation of De Novo Choline Synthesis Mechanisms in Model Organisms
De novo choline synthesis pathways vary across different organisms. In humans and most other animals, the primary route involves the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway, predominantly occurring in the liver wikipedia.orgoregonstate.edu. This pathway involves the sequential methylation of phosphatidylethanolamine to form phosphatidylcholine, from which choline can be released wikipedia.orgoregonstate.edu. Studies in knockout mice have demonstrated that inactivation of PEMT makes them entirely reliant on dietary choline wikipedia.orgresearchgate.net. Research in Caenorhabditis elegans has indicated that both choline transport and de novo synthesis contribute to acetylcholine (B1216132) biosynthesis in cholinergic neurons, highlighting the importance of endogenous synthesis in this model organism nih.govoup.com. Investigations in fungi have identified a glycine (B1666218) betaine (B1666868) reductase, an NRPS-like enzyme, that catalyzes the reduction of glycine betaine to choline, suggesting an alternative pathway for choline formation and homeostasis in this kingdom pnas.org.
In plants, the de novo biosynthesis of choline differs, beginning with the decarboxylation of serine to ethanolamine, followed by three consecutive N-methylation steps catalyzed by a methyltransferase wikipedia.orgpnas.org. These methylations can occur on free bases, phospho-bases, or phosphatidyl-bases, utilizing S-adenosyl-L-methionine as the methyl donor wikipedia.orgpnas.org. Studies in transgenic tobacco plants overexpressing phosphoethanolamine N-methyltransferase have shown significantly increased levels of phosphocholine (B91661) and free choline, demonstrating the potential for metabolic engineering to enhance choline synthesis in plants pnas.org.
Enzymatic and Substrate-Dependent Biosynthetic Routes
Choline biosynthesis proceeds through several enzymatic steps. In the CDP-choline pathway, a major route for phosphatidylcholine synthesis in mammalian cells, choline is phosphorylated by choline kinase (CK) to form phosphocholine wikipedia.orgtaylorandfrancis.comresearchgate.net. Phosphocholine is then converted to CDP-choline by CTP:phosphocholine cytidylyltransferase (CCT), which is considered a rate-limiting enzyme in this pathway wikipedia.orgtaylorandfrancis.comresearchgate.netaocs.org. Finally, choline/ethanolamine phosphotransferase (CEPT) catalyzes the formation of phosphatidylcholine from CDP-choline and diacylglycerol wikipedia.org.
The PEMT pathway, primarily in the liver, involves phosphatidylethanolamine N-methyltransferase sequentially methylating phosphatidylethanolamine using S-adenosylmethionine as a methyl donor to produce phosphatidylcholine oregonstate.eduaocs.org. The activity of PEMT is reported to increase when choline supply is limited for the CDP-choline pathway aocs.org.
Bacterial choline biosynthesis can occur via different pathways, including the successive N-methylation of phosphatidylethanolamine catalyzed by phospholipid N-methyltransferases (Pmts) researchgate.net. Some bacteria are dependent on exogenous choline, often obtained from a eukaryotic host, for phosphatidylcholine biosynthesis via phosphatidylcholine synthase, which catalyzes the condensation of CDP-diacylglycerol and choline researchgate.net.
The availability of substrates significantly influences these enzymatic pathways. For instance, synthesis of phosphatidylcholine via the CDP-choline pathway is dependent on adequate supply of choline, CTP, and diacylglycerol aocs.org. PEMT pathway activity relies on sufficient phosphatidylethanolamine and S-adenosylmethionine aocs.org.
Chemical Synthesis Strategies for Choline Dihydrogen Citrate (B86180) and Related Compounds
Choline dihydrogen citrate can be prepared through chemical synthesis by reacting choline with citric acid choline-betaine.comprepchem.com. The compound is formed as a citrate salt where two of the acidic groups of citric acid remain unreacted google.com.
Optimized Synthetic Routes and Yield Enhancements
One method for preparing choline dihydrogen citrate involves reacting choline base with anhydrous citric acid in an aqueous solution, followed by concentration under vacuum and crystallization from a methanolic solution google.com. Another disclosed method involves reacting ethylene (B1197577) oxide with trimethylamine (B31210) in an aqueous methanol (B129727) solution to form choline, which is then reacted with citric acid in a refluxing isopropanol (B130326) solution to yield crystalline anhydrous choline dihydrogen citrate with high purity google.com. This process has been reported to achieve yields of up to 78% based on the amount of trimethylamine used google.com. Optimization of synthesis parameters, such as temperature, pH, and reaction time, can further enhance yields and product purity vu.ltnih.gov. For example, a method involving the reaction of citric acid with trimethylamine, followed by the addition of ethylene oxide, specifies temperature ranges and pH control to generate choline dihydrogen citrate vu.lt.
In the context of radiochemical synthesis, optimized methods for producing [11C]-choline have explored green chemistry approaches and dry synthesis to eliminate residual solvents like dimethylformamide, achieving high radiochemical yields and short production times nih.gov.
Green Chemistry Principles in Choline Dihydrogen Citrate Synthesis
The application of green chemistry principles in the synthesis of choline dihydrogen citrate and related choline salts is an area of increasing interest. Utilizing environmentally friendly solvents and reducing or eliminating toxic substances are key aspects vu.ltnih.gov. Some synthetic methods for choline dihydrogen citrate report not using toxic and harmful substances and controlling the emission of volatile organic compounds vu.lt.
Choline-based ionic liquids, including those incorporating choline dihydrogen citrate, are being explored for their potential in green chemical processes due to their low toxicity, low environmental persistence, and biodegradability nih.govuj.ac.za. These compounds can act as biocompatible substrates in various applications, such as the recovery of metals using bacterial isolates uj.ac.za. Deep eutectic solvents (DESs) formed with choline chloride or choline dihydrogen citrate as hydrogen bond acceptors are also being investigated as greener alternatives to traditional organic solvents in biocatalytic reactions and organic synthesis nih.govmdpi.comikm.org.mynih.govresearchgate.net. The use of choline dihydrogen citrate in DES formulations has shown promising results in enhancing enzyme activity and stability mdpi.comnih.gov.
Synthesis of Choline Dihydrogen Citrate Derivatives
Choline dihydrogen citrate can serve as a precursor for the synthesis of various derivatives and related compounds. For instance, iron choline citrates, which are considered therapeutic agents, can be prepared by reacting choline dihydrogen citrate with appropriate iron salts such as ferric hydroxide (B78521) or ferrous carbonate google.com. This reaction involves the acidic groups of choline dihydrogen citrate reacting with the iron compounds google.com.
The choline moiety within choline dihydrogen citrate is a key component in the synthesis of phospholipids like phosphatidylcholine and sphingomyelin through various metabolic pathways wikipedia.orgoregonstate.edu. Furthermore, choline is a precursor for the neurotransmitter acetylcholine, synthesized by choline acetyltransferase from choline and acetyl-CoA wikipedia.orgnih.gov.
Preparation of Phosphorylated Choline Derivatives
Phosphorylated choline derivatives, such as phosphocholine and phospholipids like phosphatidylcholine, are fundamental components of biological membranes and signaling pathways. jenabioscience.comoregonstate.eduimrpress.com The synthesis of these compounds often involves the phosphorylation of choline or the incorporation of phosphorylated choline into more complex structures.
One approach to synthesizing phosphorylated choline derivatives involves the reaction of choline or choline-like structures with phosphorylating agents. For instance, phosphorylated glycidol (B123203) derivatives can be used as starting materials for the synthesis of lysophospholipids, which are a type of phosphorylated choline derivative. mdpi.com Phosphorylation of glycidol using phosphorous oxychloride followed by treatment with choline tosylate can yield choline derivatives. mdpi.com
Another method involves grafting phosphomonoester groups onto polymeric supports, which can then be used to attach choline or choline derivatives, mimicking phospholipid structures. capes.gov.br Hydroxylated polystyrene resins have been functionalized with phosphomonoester groups using phosphorus oxychloride, allowing for the grafting of phosphorylcholine (B1220837). capes.gov.br
The synthesis of choline-containing phospholipids, like phosphatidylcholine, primarily occurs through the CDP-choline pathway, which involves the phosphorylation of choline as an initial step. portlandpress.comreactome.orgresearchgate.netnih.gov Choline is phosphorylated to phosphocholine by choline kinase, utilizing ATP. portlandpress.comnih.gov
Novel synthetic routes for phosphorylated choline derivatives are also being developed. For example, hydrophobic modified choline phosphorylated chitosan (B1678972) self-assembled nano microparticles have been prepared. google.com This method involves reacting modified chitosan with disubstituted choline phosphonate (B1237965) to obtain a choline phosphorylated chitosan derivative, followed by the introduction of a hydrophobic group. google.com
Furthermore, choline derivatives immobilized on solid supports like silica (B1680970) have been prepared for use as catalysts in reactions such as transesterification for the production of glycerophosphocholine. nih.gov The immobilization process can involve synthesizing choline derivatives from trimethylamine hydrochloride and epichlorohydrin, followed by coupling to functionalized silica. nih.gov
Synthetic Approaches to Cytidine (B196190) Diphosphate-Choline and Analogues
Cytidine Diphosphate-Choline (CDP-choline), also known as citicoline, is a key intermediate in the biosynthesis of phosphatidylcholine via the Kennedy pathway. portlandpress.comreactome.orgresearchgate.netnih.govtandfonline.com Both chemical and enzymatic methods have been developed for its synthesis and the synthesis of its analogues.
Chemical synthesis of CDP-choline typically involves the coupling of cytidine 5′-phosphates (CMP) with phosphocholine. tandfonline.comresearchgate.net Various condensing reagents have been employed for this coupling, including dicyclohexylcarbodiimide (B1669883) (DCC), p-toluenesulfonyl chloride, and DMF/SOCl₂, although these methods often result in low to moderate yields. tandfonline.comresearchgate.net To improve efficiency, CMP has been converted to activated phosphate (B84403) or phosphoramidate (B1195095) forms prior to coupling. tandfonline.comresearchgate.net
A novel chemical method for synthesizing CDP-choline involves the reaction of cytidine 5′-phosphate with 2-bromoethyl 2′-(chloromethyl)-4′-nitrophenyl phosphate in the presence of trimethylamine. researchgate.netoup.com
Enzymatic approaches offer an alternative for CDP-choline production, often utilizing microorganisms with specific enzyme activities. google.com A process using microorganisms possessing the enzyme activities of cytidine-5'-triphosphate (B129977) synthetase, cholinephosphate cytidylyltransferase, and choline kinase, along with a microorganism capable of producing uridine-5'-triphosphate from orotic acid, has been described. google.com Using orotic acid and choline and/or phosphorylcholine as substrates, CDP-choline can be accumulated and subsequently recovered from the reaction mixture. google.com
The synthesis of CDP-choline analogues is also important for research and potential therapeutic applications. An efficient P(V)–N activation approach has been established for the synthesis of CDP-choline and related ribo- and deoxyribonucleotide analogs, featuring easily accessible starting materials, short reaction times, and high isolated yields. tandfonline.comtandfonline.com
Synthesis of Novel Polymeric and Bioconjugated Choline Derivatives
The synthesis of novel polymeric and bioconjugated choline derivatives is an active area of research, driven by potential applications in drug delivery, biomaterials, and other fields. These syntheses involve incorporating choline or choline derivatives into polymer structures or conjugating them to biomolecules.
Graft copolymers based on choline methacrylate (B99206) and methyl methacrylate have been synthesized using atom transfer radical copolymerization (ATRP). researchgate.net These polymeric systems are being explored as novel drug delivery carriers, where the choline derivative units contribute to the polycationic structure designed to interact with anionic drug moieties. researchgate.net
Choline-based ionic liquids have been synthesized using methods such as acid-base reactions followed by esterification. nottingham.ac.uk These novel choline-ester ionic liquids exhibit favorable properties like high thermal and oxidative stability and high ionic conductivity, making them promising for applications in areas like lithium-ion batteries. nottingham.ac.uk
The functionalization of polymers with phosphoryl choline groups is another strategy to create biomimetic materials. Phosphoryl choline functionalized poly ε-caprolactone, a biodegradable polymer, has been synthesized, resulting in phospholipid-mimetic polymers with potential applications in biomaterials and drug delivery. acs.org The synthesis involves combining the polymer backbone with functional polar end-groups like zwitterionic phosphoryl choline. acs.org
Bioconjugation strategies involving choline derivatives can lead to the creation of probes and tools for studying biological processes. For instance, choline analogs like Propargyl-choline and 1-Azidoethyl-choline have been synthesized for use in Click Chemistry-based approaches to label newly synthesized choline-containing phospholipids in cells and organisms. jenabioscience.com These analogs are cell-permeable and are incorporated into phospholipids via the CDP-choline pathway. jenabioscience.com
Degradation Studies of Choline Derivatives (e.g., Phosphatidylcholine)
Understanding the degradation pathways and stability of choline derivatives is essential for their storage, formulation, and biological half-life. Phosphatidylcholine, a major choline-containing phospholipid, has been a subject of extensive degradation studies.
The degradation of phosphatidylcholine can occur through chemical and enzymatic processes. Hydrolysis is a natural chemical degradation process that affects both saturated and unsaturated lipids, including phosphatidylcholine. encapsula.com Hydrolysis of phosphatidylcholine yields products such as 1-Acyl-Lyso-PC, 2-Acyl-Lyso-PC, free fatty acids, and glycerophosphorylcholine. encapsula.com The formation of lyso-PC is a significant factor in the instability of liposomes, which are often composed of phosphatidylcholine. encapsula.com The rate of hydrolysis is temperature-dependent, increasing at higher temperatures. encapsula.com
Oxidation can also contribute to the degradation of unsaturated phospholipids. encapsula.com This process can be mitigated by degassing buffers and purging with inert gases like nitrogen or argon. encapsula.com
Enzymatic degradation of phosphatidylcholine is carried out by various enzymes, including phospholipase C and lipases. plos.orgresearchgate.net In microorganisms like Pseudomonas aeruginosa, these enzymes cleave phosphatidylcholine into a phosphorylcholine headgroup, glycerol (B35011), and fatty acids. plos.orgresearchgate.net These products can then be further metabolized through specific degradation pathways, such as the bet pathway for choline head group metabolism, the glp pathway for glycerol metabolism, and the β-oxidation pathway for fatty acid degradation. plos.orgresearchgate.net The phosphorylcholine headgroup is typically dephosphorylated to yield choline, which can serve as a carbon, nitrogen, and energy source for the organism. plos.org
Degradation studies of phosphatidylcholine in liposomes have investigated the influence of factors like composition and storage conditions on stability. nih.gov Cholesterol-containing liposomes have shown high stability of phosphatidylcholine and encapsulated drugs during storage at refrigerator temperatures. nih.gov The addition of certain antioxidants, such as ascorbyl palmitate, can significantly increase the hydrolytic degradation of phosphatidylcholine in liposome (B1194612) dispersions. nih.gov
Choline salicylate (B1505791), another choline derivative, has been studied for its chemical stability and degradation products under stress conditions. mdpi.com Studies have shown its susceptibility to hydrolytic degradation in various media (water, hydrochloric acid, sodium hydroxide) and its photolability in solution. mdpi.com Degradation products of choline salicylate under these conditions have been identified as 2,3- and 2,5-dihydroxybenzoic acids. mdpi.com
Cellular studies have also investigated phosphatidylcholine degradation, particularly in the context of inhibited synthesis. nih.gov In cell lines with impaired phosphatidylcholine synthesis, a relative rapid breakdown of existing phosphatidylcholine can occur, with the fatty acid moiety being recovered in triacylglycerol, leading to the accumulation of lipid droplets. nih.gov
Microbial degradation of choline itself can also occur, leading to the formation of trimethylamine, which is subsequently oxidized. foodandnutritionresearch.net In some bacteria, choline is degraded through intermediates like betaine aldehyde, glycine betaine, dimethylglycine, and sarcosine (B1681465) to glycine. asm.org These steps can potentially generate formaldehyde. asm.org
Sophisticated Analytical and Spectroscopic Characterization Techniques for Choline Dihydrogen Citrate
Spectroscopic Methods for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques are fundamental in identifying and quantifying Choline (B1196258) Dihydrogen Citrate (B86180) and understanding its molecular-level behavior.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Molecular Vibrational Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying functional groups and analyzing the molecular vibrations within Choline Dihydrogen Citrate. FTIR spectra of Choline Dihydrogen Citrate can be obtained using techniques like the KBr wafer method. nih.gov Analysis of the spectral shifts in FTIR can provide information about interactions, such as hydrogen bonding, particularly when Choline Dihydrogen Citrate is part of a mixture like a deep eutectic solvent (DES). ikm.org.myikm.org.my For instance, studies involving Choline Dihydrogen Citrate in malonic acid-based DES have shown significant C-O shifts in FTIR spectra, indicating the formation of hydrogen bonds. ikm.org.myikm.org.my The complex anion C6H5O7- in Choline Dihydrogen Citrate-malonic acid mixtures caused more spectral shifts in FTIR compared to the chloride anion in choline chloride-malonic acid mixtures. ikm.org.myikm.org.my FTIR-ATR analysis has been used to confirm the formation of hydrogen bonds within DES systems containing Choline Dihydrogen Citrate. ikm.org.myikm.org.my
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Compositional Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is essential for determining the detailed structure and composition of Choline Dihydrogen Citrate. These techniques provide information about the different chemical environments of atomic nuclei within the molecule, allowing for the confirmation of its structure and the assessment of its purity. nih.gov ¹H NMR spectra for Choline Dihydrogen Citrate salt have been reported. chemicalbook.com NMR can also be used in studies investigating the effects of choline supplementation on metabolites. thegoodscentscompany.com
Raman Spectroscopy for Chemical Fingerprinting and Interaction Studies
Raman spectroscopy complements IR spectroscopy by providing information about molecular vibrations, particularly those that are Raman-active. This technique can be used for chemical fingerprinting of Choline Dihydrogen Citrate and for studying its interactions in various environments. nih.gov Raman spectra for Choline Dihydrogen Citrate salt are available. chemicalbook.com Raman spectroscopy has been utilized in studies of deep eutectic solvents involving choline chloride, indicating interactions with other components. researchgate.net
X-ray Spectroscopic Techniques (XRD, XPS, XES, XAS) for Electronic and Geometric Structure Determination
X-ray based techniques offer insights into the crystalline structure, electronic states, and elemental composition of materials.
X-ray Diffractometry (XRD): XRD is used to determine the long-range crystalline order of materials. icm.edu.plresearchgate.net In studies involving Choline Dihydrogen Citrate-based deep eutectic solvents as plasticizers for starch, XRD measurements revealed a significant decrease in starch crystallinity, indicating the ability of the DES to penetrate ordered regions. icm.edu.plresearchgate.netresearchgate.netbibliotekanauki.pl This suggests that the DES acts as a secondary plasticizer. icm.edu.pl
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of elements in the near-surface region of a material. XPS has been used to analyze oxide layers formed during the anodizing of titanium in a Choline Dihydrogen Citrate salt-oxalic acid deep eutectic solvent. rsc.orgrsc.orgresearchgate.netresearchgate.net XPS analysis confirmed the presence of stoichiometric TiO₂ as the primary component of the oxide layer. rsc.orgrsc.org The C 1s peak at 284.8 eV is often used as a reference in XPS analysis. rsc.orgresearchgate.net
X-ray Emission Spectroscopy (XES) and X-ray Absorption Spectroscopy (XAS): While general X-ray spectroscopic techniques are mentioned in the outline, specific detailed research findings on the application of XES and XAS solely for the characterization of Choline Dihydrogen Citrate itself were not prominently found in the search results. These techniques are typically used to probe electronic structure and local atomic environment, which could be applied to Choline Dihydrogen Citrate in specific research contexts, but detailed findings were not available within the scope of this search.
Ultraviolet-Visible (UV-Vis) Spectrophotometry in Choline Derivative Quantification
Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique used to measure the absorbance or transmission of light through a sample in the UV-Vis range. While UV-Vis is commonly used for the quantification of substances that absorb in this region, direct detailed information on the application of UV-Vis spectrophotometry specifically for the quantification of Choline Dihydrogen Citrate itself was not a primary focus of the search results. However, related studies on aqueous two-phase systems involving Choline Dihydrogen Citrate have utilized UV-Vis absorbance measurements for the analysis of other compounds within the system. researchgate.netresearchgate.net UV-Vis spectroscopy is listed as a chemical method for which Choline Dihydrogen Citrate can be used as a standard or in related analyses. vwr.comvwr.comavantorsciences.com
Chromatographic and Electrophoretic Separation Techniques
Chromatographic and electrophoretic techniques are crucial for separating Choline Dihydrogen Citrate from mixtures and for its quantitative analysis.
Choline Dihydrogen Citrate can be used as a calibration standard for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), aiding in the optimization of separation techniques and the quantification of related chemicals in complex matrices. HPLC methods have been developed for the quantification of choline and other related nitrogenous compounds in various matrices. core.ac.ukajol.infonih.gov For instance, an LC/MS method has been developed for the quantification of choline in seawater particulates, demonstrating good precision. core.ac.uk Ion-exchange chromatography has also been described for separating choline from other amines. nih.gov While these methods focus on choline or related compounds, Choline Dihydrogen Citrate, containing the choline moiety, would likely be amenable to similar chromatographic approaches, potentially with modifications to account for the citrate counterion. Electrophoretic separation techniques, such as capillary electrophoresis, could also potentially be applied for the separation and analysis of Choline Dihydrogen Citrate, given its ionic nature, although specific detailed research findings on this application were not found in the search results.
Data Tables
Based on the search results, specific quantitative data tables for the spectroscopic characteristics of pure Choline Dihydrogen Citrate (e.g., peak assignments for IR/Raman, chemical shifts for NMR) were not directly extracted as structured data in the snippets. However, some properties and analytical results were mentioned.
Here is a table summarizing some general characteristics and analytical results found:
| Property/Analysis | Method/Specification | Result/Value | Source |
| Appearance | Visual | White crystalline powder | tcichemicals.comgojirafc.comcholine-betaine.com |
| Assay (Dry Basis) | NF | ≥ 98% | avantorsciences.comgojirafc.com |
| Titrimetric | ≥ 99.0% | tcichemicals.comcholine-betaine.comymiyun.com | |
| Identification | FTIR | To match reference spectra | gojirafc.com |
| Melting Point | NF | 103°C – 107.5°C | gojirafc.com |
| 103 – 108ºC | choline-betaine.com | ||
| Solubility (25%) | Clear & colorless | gojirafc.com | |
| Solubility (25ºC) | 360g/100g, water | choline-betaine.com | |
| pH (10% solution) | 3.5 – 4.5 | gojirafc.comcholine-betaine.com | |
| Loss on Drying | BP (Appendix IX D) | Not more than 0.5% w/w | |
| max 0.25% | avantorsciences.comcholine-betaine.com | ||
| Residue on Ignition | NF | ≤ 0.05% | avantorsciences.comgojirafc.comcholine-betaine.com |
| Heavy Metals | NF | ≤ 10ppm | gojirafc.com |
| Arsenic | ≤ 1ppm | gojirafc.com | |
| Cadmium | ≤ 1ppm | gojirafc.com | |
| Lead | ≤ 2ppm | gojirafc.com | |
| Mercury | ≤ 0.1ppm | gojirafc.com | |
| Particle Size | 100% thru 20mesh | gojirafc.com |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment and separation of Choline Dihydrogen Citrate and related compounds. HPLC separates components in a mixture based on their interactions with a stationary phase and a mobile phase torontech.com. Impurities typically elute at different times than the main compound, allowing for their identification and quantification torontech.com.
HPLC coupled with a charged aerosol detector (CAD) has been demonstrated for the measurement of content and purity of choline salts, including choline citrate. This approach utilizes a mixed-mode column in HILIC mode with an ammonium (B1175870) acetate (B1210297) buffered mobile phase and an acetonitrile-water gradient to separate choline, its counterions, and impurities thermofisher.com. CAD provides direct detection, eliminating the need for derivatization thermofisher.com.
A validated HPLC method for choline citrate analysis showed good separation of choline and its citrate counterion. The method demonstrated precision with a relative standard deviation (%RSD) of less than 2% on two separate days thermofisher.com. Linearity was established over a concentration range of 0.08 to 0.12 mg/mL for calibration and accuracy/precision determination thermofisher.com.
HPLC Validation Data for Choline Citrate Analysis thermofisher.com
| Parameter | Value |
| Instrument Precision (%RSD) | < 2% |
| Linearity Range | 0.08-0.12 mg/mL |
Gas Chromatography (GC) Applications in Choline Metabolite Analysis
Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is a valuable technique for the analysis of volatile choline metabolites creative-proteomics.com. While some existing GC/isotope dilution mass spectrometry (IDMS) methods for choline analysis are described as cumbersome, GC-MS is considered ideal for the precise quantification of volatile metabolites acs.orgnih.govcreative-proteomics.com. GC methods typically require more complex sample preparation, potentially including purification and hydrolysis steps, compared to some liquid chromatography approaches frontiersin.org.
Microscopic and Nanomaterial Characterization
Microscopic techniques provide visual information about the morphology and structure of materials, including nanoparticles functionalized with choline or containing choline derivatives.
Transmission Electron Microscopy (TEM) for Morphological Studies of Nanoparticles
Transmission Electron Microscopy (TEM) is employed to study the morphology and size of nanoparticles. This is particularly relevant when Choline Dihydrogen Citrate or choline are incorporated into nanomaterials for various applications. For instance, TEM has been used to characterize Gd2O3-doped carbon-11-choline-lenvatinib nanoparticles, revealing a spherical and uniform shape with a diameter of 168.2 ± 6.8 nm nih.gov. Choline-bound gold nanoparticles with a diameter of 27.3 nm have also been characterized using TEM utppublishing.com. TEM, often combined with negative staining, is a standard method for assessing the morphology of liposomal systems and hybrid nanoparticles containing phospholipids (B1166683) like phosphatidylcholine mdpi.com.
Scanning Electron Microscopy (SEM) for Surface Structure Analysis
Scanning Electron Microscopy (SEM) is utilized to analyze the surface structure and topography of materials. SEM has been applied to study titanium surfaces after anodizing in a deep eutectic solvent containing choline dihydrogencitrate salt and oxalic acid rsc.org. SEM microphotographs revealed changes in the surface morphology of titanium samples after etching and subsequent anodic polarization at different voltages rsc.org. High-resolution SEM (HR-SEM) can further confirm the formation and morphology of oxide layers on such surfaces rsc.org. SEM, including Field Emission Scanning Electron Microscopy (FESEM), is also used in the characterization of nanoparticles, such as choline hydroxide-supported magnetic nanoparticles, to gather information regarding their morphology nih.gov.
Zeta Potential Analysis for Surface Charge Properties of Colloidal Systems
Zeta potential (ζ) analysis is a key technique for characterizing the surface charge properties and predicting the colloidal stability of dispersions and nanoparticle systems nih.govwyatt.comcolostate.edu. It measures the electric potential at the slipping plane of a particle in suspension nih.govcolostate.edu. High zeta potential values, typically greater than +30 mV or less than -30 mV, indicate strong repulsive forces between particles, contributing to good colloidal stability and preventing aggregation wyatt.comcolostate.edu.
Studies involving choline derivatives and related colloidal systems highlight the importance of zeta potential. For example, choline hydroxide-supported magnetic nanoparticles have been characterized using zeta potential analysis to study their interaction with proteins and assess the formation of bionanoconjugates nih.gov. In the context of mesoporous silica (B1680970) nanoparticles functionalized with choline derivative cations, high zeta potential values were obtained, indicating high colloidal stability in water suspensions uevora.pt. The zeta potential of liposomal formulations containing phosphatidylcholine and charge-imparting additives has been optimized, with formulations achieving zeta potentials of +30.1 ± 1.2 mV and -36.7 ± 3.3 mV demonstrating stability nih.gov. Choline chloride-based natural deep eutectic solvents have also been investigated for their potential in destabilizing colloidal dispersions, with zeta potential measurements used to assess the reduction in particle charge researchgate.net.
Typical Zeta Potential Values and Colloidal Stability wyatt.comcolostate.edu
| Zeta Potential (mV) | Colloidal Stability |
| > +30 or < -30 | Good to Excellent |
| ± 20 | Short-term stability |
| < ± 5 | Prone to aggregation |
Advanced Chemometric and Data Analysis Approaches in Spectroscopic Research
Chemometrics involves the application of statistical and mathematical methods to chemical data, particularly from spectroscopic techniques, to extract meaningful information and build predictive models ru.nlunipd.it. These approaches are increasingly used in the analysis of complex datasets related to choline and other metabolites.
In spectroscopic research involving choline compounds, chemometrics can be used for quantitative analysis, classification, and identification of trends rsc.orgru.nlunipd.it. For instance, chemometric techniques have been applied to analyze spectroscopic data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to study choline and other metabolites in various samples, including biological fluids and food products rsc.orgru.nluniversiteitleiden.nlczu.czunipd.it.
Preprocessing techniques, such as mean centering and standard normal variate transformation, are often applied to spectroscopic data before chemometric analysis to reduce the influence of factors like baseline shifts and variations in magnitude rsc.org. Multivariate statistical analysis methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are commonly used to explore the data, reduce dimensionality, and build models for quantitative determination or classification rsc.orgczu.czunipd.it. PLS has been used for the quantitative determination of choline in serum samples based on infrared spectroscopy data processed with chemometric techniques rsc.org. Chemometrics plays a critical role in interpreting the large datasets generated by spectroscopic methods, enabling the distinction of significant trends and the development of robust analytical models unipd.it.
Theoretical and Computational Chemistry Investigations of Choline Dihydrogen Citrate
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques provide valuable insights into the behavior of Choline (B1196258) Dihydrogen Citrate (B86180) and systems containing it. These approaches allow researchers to probe molecular interactions, conformational preferences, and dynamic processes that are difficult to observe experimentally.
Computational Approaches to Ligand-Target Binding Dynamics
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are utilized to study the interactions of choline-based compounds, including Choline Dihydrogen Citrate, with biological targets. These approaches help to elucidate the mechanisms of ligand-target binding and the factors influencing binding affinity and kinetics plos.orgnih.govmdpi.comarxiv.orgnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net.
Studies have investigated the interaction of choline dihydrogen citrate with proteins such as bovine serum albumin (BSA) and Humicola insolens cutinase (HiC) using molecular docking simulations nih.govnih.gov. These simulations can provide information on potential binding sites and the nature of interactions, such as hydrogen bonding and van der Waals forces, driving the binding process nih.gov. For instance, molecular docking has been employed to evaluate binding energies and molecular orientations of choline dihydrogen citrate when interacting with enzymes in the context of enzyme stabilization in deep eutectic solvents nih.gov.
Furthermore, computational studies, including docking and molecular dynamics, have explored the interactions of cholinium-based ionic liquids, which encompass choline dihydrogen citrate, with DNA researchgate.netresearchgate.net. These investigations aim to understand the binding modes and the strength of interactions, often suggesting weak interactions primarily through minor grooves researchgate.netresearchgate.net.
The broader field of computational molecular biology approaches to ligand-target interactions involves techniques like molecular docking to predict ligand poses and evaluate interaction energies using scoring functions nih.gov. MD simulations complement docking by providing a more realistic representation of protein flexibility and solvent effects, offering insights into the dynamic nature of binding mdpi.comfrontiersin.org. While predicting binding kinetics remains challenging, multiscale computational approaches combining MD and other techniques are being developed to improve the accuracy of kinetic rate estimations arxiv.org.
Conformational Analysis and Energy Landscapes of Choline Dihydrogen Citrate and its Derivatives
Conformational analysis is crucial for understanding the flexibility and preferred spatial arrangements of molecules. For choline-containing compounds, including choline esters, molecular mechanics calculations and crystallographic studies have been used to elucidate conformational flexibility and identify preferred conformations nih.gov.
While specific detailed studies on the conformational analysis and energy landscapes solely of Choline Dihydrogen Citrate were not extensively highlighted, the principles and methods applied to related choline derivatives and systems are relevant. The concept of energy landscapes is also explored in the context of how ionic liquids, including choline-based ones, can influence the conformational preferences and transitions of proteins researchgate.net. Molecular dynamics simulations are a key tool in exploring these energy landscapes and the dynamic heterogeneity driven by interactions like hydrogen bonding researchgate.netresearchgate.net.
Application of Molecular Dynamics Simulations to Choline-Containing Systems
Molecular dynamics (MD) simulations are widely applied to study the behavior of various choline-containing systems, providing insights into their structural and dynamic properties at an atomic level plos.orgnih.govmdpi.comarxiv.orgfrontiersin.orgresearchgate.netresearchgate.netmdpi.comchemrxiv.orgmdpi.comua.ptacs.orgacs.orgacs.org. These simulations are instrumental in understanding phenomena such as diffusion, hydrogen bonding networks, and interactions with other molecules or surfaces.
MD simulations have been used to investigate the stability and properties of choline-based ionic liquids, including their incorporation into metal-organic frameworks for gas capture applications mdpi.commdpi.com. Studies on choline-based deep eutectic solvents (DES), which often contain choline chloride as a component, heavily rely on MD simulations to understand their complex hydrogen bonding networks, structural dynamics, and interactions with solutes or cosolvents chemrxiv.orgua.ptacs.org. For example, ab initio molecular dynamics simulations have been employed to assess the accuracy of force fields in describing choline chloride:lactic acid DES and to understand the structural evolution with varying component ratios chemrxiv.org.
MD simulations also play a role in studying the interactions of choline-based compounds with biomolecules, examining effects on protein conformation and stability, as well as interactions with nucleic acids like RNA nih.govresearchgate.netresearchgate.netacs.orgacs.org. These simulations can reveal details about binding modes, the driving forces behind interactions (e.g., electrostatic interactions and hydrogen bonding), and the impact of choline-based environments on biomolecular dynamics acs.org.
Data from MD simulations can include parameters such as diffusion coefficients, hydrogen bond lifetimes, radial distribution functions, and root-mean-square deviation (RMSD) values, which characterize the dynamics and stability of the simulated systems mdpi.commdpi.comua.ptacs.org.
| Simulation Type | System Studied | Key Findings | References |
| Molecular Dynamics Simulation | Choline-based Ionic Liquids/IRMOF-1 | Predicted stability, H2S showed higher solubility than CH4. | mdpi.com |
| Molecular Dynamics Simulation | Choline Acetate (B1210297) Ionic Liquid | Significant hydrogen bonding between choline cation and acetate anion; dynamic heterogeneity observed. | researchgate.net |
| Ab initio Molecular Dynamics | Choline chloride:lactic acid DES | Force fields can qualitatively capture interactions; structural evolution depends on component ratio. | chemrxiv.org |
| Molecular Dynamics Simulation | Choline cation-based Ionic Liquids | Method for predicting melting points with reasonable accuracy. | mdpi.com |
| Molecular Dynamics Simulation | Choline chloride | Phase transitions and melting properties are sensitive to force field choice; estimated melting temperature. | ua.pt |
| First-Principles Molecular Dynamics | Choline chloride/urea (B33335) DES and mixture with water | Structure governed by strong hydrogen bonds; reveals microheterogeneous structure. | acs.org |
| Molecular Dynamics Simulation | Choline Binding Protein (ChoX) + Choline | Quantified binding mechanism as predominantly conformational selection. | plos.org |
| Molecular Dynamics Simulation | RNA in presence of Choline Amino Acid Based ILs | Choline binding with RNA is mainly through electrostatic interaction and hydrogen bonding. | acs.org |
| Molecular Dynamics Simulation | Choline-based ILs + Bovine Serum Albumin (BSA) | ILs combined with BSA spontaneously driven by hydrogen bond and van der Waals force. | nih.gov |
| Molecular Dynamics Simulation | Proteins in choline-based ionic liquid solutions | ILs can influence protein conformation and thermal stability; systematic strategy to explore conformational space. | researchgate.net |
| Molecular Dynamics Simulation | Cytochrome c in hydrated choline dihydrogen phosphate (B84403) | Retained structural integrity and activity. | acs.org |
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, bonding, and reactivity of Choline Dihydrogen Citrate and related choline compounds.
Density Functional Theory (DFT) in Reaction Mechanism Elucidation for Choline Synthesis
DFT calculations are a powerful tool for investigating reaction mechanisms, including those involving choline or its derivatives figshare.comacs.orgmdpi.comrsc.org. While direct studies on the synthesis of Choline Dihydrogen Citrate using DFT were not prominently featured, DFT has been applied to understand the role of choline chloride in facilitating organic reactions.
For instance, DFT calculations have been used to investigate the mechanism of direct amidation of carboxylic acids where choline chloride acts as a promoter or coreactant figshare.comacs.org. These studies have revealed the role of choline chloride in stabilizing reaction intermediates and coordinating reactants, thereby influencing the reaction pathway figshare.comacs.org.
DFT has also been employed to study the reaction mechanisms of CO2 capture by choline-amino acid ionic liquids, examining the initial steps of C-N bond formation and subsequent rearrangements mdpi.com. Additionally, DFT calculations have been used to determine the energetics of proton transfer in choline-based sorbents, which is relevant to their formation and reactivity rsc.org. DFT calculations can also contribute to thermodynamic modeling of choline salt solutions by providing parameters like nonrandomness factors researchgate.net.
Theoretical Predictions of Spectroscopic Signatures
Theoretical calculations, often based on DFT, can predict spectroscopic properties such as vibrational frequencies (for infrared and Raman spectra) and NMR chemical shifts science.govscience.gov. Comparing these predictions with experimental spectra helps in assigning peaks and validating computational models.
While specific theoretical predictions of spectroscopic signatures solely for Choline Dihydrogen Citrate were not detailed in the search results, the application of these methods to related choline-based systems is established. For example, quantum chemical calculations have shown excellent correlation with experimental vibrational spectra for choline chloride-based deep eutectic solvents, allowing for the identification of dominant interactions nih.gov. DFT calculations are commonly used to predict infrared and Raman spectra, and the predicted vibrational assignments often match well with experimental findings science.gov. Furthermore, DFT methods can be used to predict NMR chemical shifts, aiding in the structural characterization of compounds science.gov. FTIR analysis has also been used in conjunction with theoretical calculations to study choline dihydrogen citrate-based deep eutectic solvents ikm.org.my.
Cheminformatics and Computational Structure Analysis
Cheminformatics plays a crucial role in the study of chemical compounds by providing tools and techniques for managing, analyzing, and utilizing chemical information. This includes the representation of chemical structures and the application of computational methods to predict properties and interactions.
Algorithms for Semantic Analysis of Chemical Compound Names and Structure Representation
Semantic analysis of chemical compound names involves interpreting the nomenclature used to describe chemical structures. While specific algorithms exclusively focused on the semantic analysis of names like "Choline Dihydrogen Citrate" within the context of computational studies were not extensively detailed in the search results, the representation of chemical structures is fundamental to cheminformatics and computational chemistry studies.
Chemical structures can be represented in various formats, including molecular formulas (e.g., C₁₁H₂₁NO₈ for Choline Dihydrogen Citrate), line-angle formulas, and connection tables. More advanced representations include linear notation systems like SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier) nih.govnih.gov. These notations provide a unique or standardized way to describe chemical structures in a text-based format, facilitating database storage, searching, and computational processing. For Choline Dihydrogen Citrate, representations such as its molecular formula and InChIKey (VBBDMKFGUBPUMN-UHFFFAOYSA-N or WRPUOFKIGGWQIJ-UHFFFAOYSA-M, depending on the specific entry/isomer/salt form) are available in chemical databases like PubChem nih.govchemspider.comnih.gov. These representations are essential inputs for various computational chemistry algorithms.
Algorithms are employed to convert between these different representations, check for structural validity, and perform substructure searches. While the specific algorithms used for the semantic interpretation of a name like "Choline Dihydrogen Citrate" to derive its structure computationally were not elaborated upon, the existence of standardized identifiers and computable representations underscores the application of such underlying cheminformatics principles.
Virtual Screening and In Silico Property Prediction for Choline Derivatives
Virtual screening and in silico property prediction are powerful computational techniques used to assess the potential of chemical compounds for specific applications or to predict their physicochemical properties without the need for extensive experimental work. These methods are particularly valuable for exploring the behavior of choline derivatives, including Choline Dihydrogen Citrate.
Computational chemistry methods, such as Density Functional Theory (DFT), have been applied to study systems containing Choline Dihydrogen Citrate. For instance, DFT calculations have been used to determine molar volumes and understand interactions in aqueous two-phase systems involving Choline Dihydrogen Citrate researchgate.netacs.org. These calculations can provide insights into the molecular-level behavior and interactions that influence macroscopic properties like liquid density and activity coefficients researchgate.netresearchgate.net.
In the context of deep eutectic solvents (DESs), where choline salts often act as hydrogen bond acceptors, cheminformatics approaches have been used to identify potential components for designing new DES formulations researchgate.net. Virtual screening, although not detailed with specific high-throughput datasets for Choline Dihydrogen Citrate in the provided results, is a relevant technique in this area for exploring large chemical spaces of potential DES components and predicting their properties, such as melting points or solvency characteristics researchgate.net.
Molecular docking studies represent another application of in silico methods, used to investigate the interactions between choline-based ionic liquids (including Choline Dihydrogen Citrate) and biomolecules like proteins. These studies can help elucidate the binding mechanisms and the nature of interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the behavior of these compounds in biological or bio-inspired systems researchgate.netresearchgate.net. For example, molecular docking has been used to demonstrate the spontaneous interaction of choline-based ionic liquids with Bovine Serum Albumin (BSA) researchgate.net.
Furthermore, in silico methods can be used to predict various physicochemical properties. While not exclusively focused on Choline Dihydrogen Citrate, studies involving choline salts in DESs have utilized approaches like correlating Hammett parameters with observed electrochemical properties, demonstrating the potential for in silico prediction of reactivity or behavior based on structural variations researchgate.netscience.govscience.gov.
The application of these computational techniques provides valuable theoretical insights and predictive capabilities, complementing experimental studies and guiding the design and application of Choline Dihydrogen Citrate and other choline derivatives in diverse fields.
Mechanistic Investigations of Biological Activity in in Vitro and Non Human in Vivo Models
Cellular and Subcellular Mechanisms of Action in In Vitro Systems
In vitro studies provide controlled environments to dissect the specific interactions and effects of choline (B1196258) dihydrogen citrate (B86180) at the cellular and subcellular levels.
Impact on Cellular Metabolism and Biosynthetic Pathways (e.g., Acetylcholine (B1216132) Biosynthesis)
Choline is a critical precursor for the synthesis of acetylcholine, a key neurotransmitter involved in numerous functions of the nervous system, including muscle control, memory, attention, and learning. wikipedia.orgjustdial.comimrpress.com Choline is transported into cholinergic neurons and, in combination with acetyl-CoA, is catalyzed by the enzyme choline acetyltransferase (ChAT) to produce acetylcholine. imrpress.comwikipedia.org Choline dihydrogen citrate, by providing choline, can support and potentially enhance acetylcholine synthesis. justdial.com
Beyond neurotransmitter synthesis, choline participates in other major metabolic pathways, including oxidation and phosphorylation. imrpress.com Through phosphorylation, it is incorporated into phospholipids (B1166683) like phosphatidylcholine, which are essential structural components of cell membranes and involved in lipid metabolism and transport. wikipedia.orgjustdial.comimrpress.com The synthesis of phosphatidylcholine is crucial for cell membrane formation and lipid signaling molecules, impacting processes like cell cycle progression, proliferation, and apoptosis. imrpress.com
Interactions with Biological Macromolecules and Nanoparticle Conjugates
Choline-based ionic liquids, including choline dihydrogen citrate, have been investigated for their interactions with biological macromolecules such as proteins and nucleic acids. Choline dihydrogen citrate has been reported to interact with biomolecules, with studies suggesting electrostatic interactions, particularly with DNA through the minor groove. acs.org Choline-based bio-ionic liquids have also been shown to enhance the stability of DNA. acs.org
In the context of nanoparticle conjugates, aqueous choline dihydrogen citrate has been shown to impact protein-silver nanoparticle conjugates. Unlike choline chloride, where the protein is adsorbed onto the nanoparticle surface, the dihydrogen citrate anions of choline dihydrogen citrate interact with the silver surface via oxygen atoms. researchgate.net This difference in interaction mechanism can influence the behavior and stability of such conjugates.
Investigation of Biological Activity Mechanisms in Fungal Models
Choline is an essential metabolite for the growth of filamentous fungi, playing a significant role as a component of phosphatidylcholine, a major membrane phospholipid, and in sulfate (B86663) metabolism as choline-o-sulfate. nih.gov While many fungal species synthesize choline endogenously, some can take up exogenous choline. nih.gov
Studies have indicated that choline influences hyphal and mycelial morphology in fungi, affecting branch initiation over a range of concentrations. nih.gov High concentrations of added choline can inhibit branching without affecting specific growth rate, leading to the formation of rapidly extending, sparsely branched mycelia. nih.gov Conversely, reducing choline concentration allows for increased branching. nih.gov Mutants requiring choline with reduced choline content may exhibit multiple tip formation and apical branching. nih.gov The precise mechanism by which choline affects fungal morphology is not fully understood, but in Aspergillus nidulans, it appears partly linked to the influence of membrane composition on the synthesis of chitin, a hyphal wall polymer. nih.gov
In Vitro Release Kinetics from Drug Delivery Systems
Choline dihydrogen citrate has been explored in the context of drug delivery systems, particularly as a component of biocompatible ionic liquids used in formulations. mdpi.comrsc.org Studies investigating in vitro drug release kinetics from systems incorporating choline-based compounds, such as choline-functionalized graft copolymers, have shown biphasic release profiles. mdpi.com An initial burst release is typically observed, followed by a slower, sustained release phase. mdpi.com
For example, in studies with dual-drug systems utilizing choline-based ionic liquid copolymers, in vitro release in phosphate-buffered saline (pH 7.4) showed an initial burst within the first few hours, with release continuing for a longer period. mdpi.com The amount and rate of drug release can be influenced by factors such as the content of ionic units and the length of copolymer side chains. mdpi.com Kinetic models, such as the Higuchi model, are often employed to describe and understand the release patterns from such drug delivery systems, indicating mechanisms like diffusion. mdpi.comptfarm.pl
Preclinical Studies in Non-Human Organismal Models
Preclinical studies in non-human organismal models are crucial for evaluating the biological effects of compounds in a more complex, integrated biological system before potential human applications.
Evaluation of Choline Dihydrogen Citrate Effects in Vertebrate and Invertebrate Systems (e.g., Caenorhabditis elegans)
Research utilizing invertebrate models like Caenorhabditis elegans has provided insights into the biological effects of choline and its analogs. C. elegans is a valuable model organism for studying neurological function and other biological processes due to its relatively simple nervous system and genetic tractability. nih.govnih.govnih.gov
While specific studies on the direct effects of choline dihydrogen citrate in C. elegans are not extensively detailed in the provided search results, research on choline and choline analogs in this model has demonstrated effects on processes related to neuronal function and aging. For instance, studies on choline analogs have investigated their neuroprotective capabilities and impact on amyloid-beta toxicity in C. elegans models of Alzheimer's disease. nih.gov These studies have indicated that certain choline analogs can reduce amyloid-beta toxicity by delaying paralysis, with this protective effect potentially involving the insulin (B600854) signaling pathway and nicotinic acetylcholine receptors. nih.gov
Furthermore, studies on choline metabolism in C. elegans have explored its role in aging and lifespan. biorxiv.org Changes in choline metabolites, such as betaine (B1666868) and phosphatidylcholine, have been observed in the context of aging and interventions aimed at extending lifespan in nematodes. biorxiv.org While these studies focus on choline metabolism generally, they highlight the utility of C. elegans as a model for investigating the in vivo effects of choline-related compounds on fundamental biological processes.
Environmental Impact Research and Sustainable Chemistry of Choline Dihydrogen Citrate
Life Cycle Assessment (LCA) of Choline (B1196258) Dihydrogen Citrate (B86180) Production and Applications
Life Cycle Assessment (LCA) is a systematic methodology used to evaluate the potential environmental impacts of a product or system throughout its entire life cycle, from raw material extraction to disposal. vaayu.techapec.orgresearchgate.net This comprehensive approach helps in quantifying environmental burdens and identifying areas for improvement to enhance sustainability. vaayu.tech
Methodological Frameworks for Environmental Burden Quantification
LCA studies involve several phases, including goal and scope definition, life cycle inventory analysis (collecting data on resource use and emissions), life cycle impact assessment (translating inventory data into environmental impacts), and interpretation. apec.orgresearchgate.net Standardized methods, such as those outlined in the ISO 14040 series, are crucial for conducting accurate and reliable environmental impact evaluations. apec.orgresearchgate.netmdpi.com Life Cycle Impact Assessment (LCIA) methodologies, such as IMPACT 2002+ and ReCiPe, are used to quantify impacts across various categories like climate change, resource depletion, and ecosystem quality. vaayu.techesu-services.chacs.org These methods provide characterization factors to assess impacts like greenhouse gas emissions. vaayu.tech
Comparative LCA of Different Synthesis Routes
While specific comparative LCA studies focused solely on different synthesis routes for choline dihydrogen citrate are not extensively detailed in the search results, the principles of comparative LCA are well-established in evaluating chemical production processes. Comparative LCA can highlight the environmental advantages and disadvantages of different synthetic pathways by quantifying resource consumption, energy use, and emissions associated with each route. Studies on other compounds, such as carbon dots and polyhydroxyurethanes, demonstrate how comparative LCA can identify more environmentally benign synthesis strategies by assessing factors like solvent use, energy consumption, and the environmental impact of raw materials. mdpi.comnih.gov For choline dihydrogen citrate, a comparative LCA would involve analyzing inputs and outputs for different production methods, potentially including chemical synthesis routes. choline-betaine.com One patent mentions a process for preparing crystalline anhydrous choline dihydrogen citrate by reacting ethylene (B1197577) oxide with trimethylamine (B31210) in an aqueous alcoholic solution, followed by admixture with a citric acid solution. google.com Evaluating the environmental burdens of each step in such a process, compared to alternative synthesis methods, would fall under the scope of a comparative LCA.
Strategies for Minimizing Environmental Footprint in Chemical Research
Minimizing the environmental footprint in chemical research involves adopting eco-responsible practices and developing greener synthetic methods.
Eco-Responsible Practices in Laboratory Operations and Waste Management
Eco-responsible practices in laboratory operations and waste management are essential for reducing the environmental impact of chemical research. This includes preventing the discharge of chemicals into drains and waterways. cleanchemlab.comglentham.com Proper handling procedures, such as avoiding the generation of dust and ensuring adequate ventilation, contribute to a safer and more environmentally conscious laboratory environment. cleanchemlab.comglentham.comaksci.com In the event of spills, containment and proper disposal according to local regulations are crucial. aksci.comcambridgecommodities.com Waste resulting from the use of products must be disposed of on-site or at approved waste sites. cambridgecommodities.com For choline dihydrogen citrate, proper disposal procedures are critical for environmental safety, and users should consult local regulations and waste management authorities. justdial.com Maintaining thorough documentation of procurement, storage, and disposal is also important for lifecycle management. justdial.com
Development of Greener Synthetic Pathways for Choline Dihydrogen Citrate
The development of greener synthetic pathways for chemical compounds aims to reduce or eliminate the use and generation of hazardous substances. mdpi.com Choline dihydrogen citrate has been explored in the context of green chemistry, particularly in the development of deep eutectic solvents (DESs). mdpi.comnih.gov DESs are considered a promising alternative to traditional organic solvents due to their potential for lower toxicity and environmental impact. mdpi.comnih.gov Choline-based ionic liquids, including choline dihydrogen citrate, have been investigated for their environmentally friendly properties, such as low toxicity, low environmental persistence, and ready biodegradability. uj.ac.za Research into using choline dihydrogen citrate in sustainable aqueous biphasic systems (ABS) for separation processes also highlights its potential in greener technologies. digitellinc.com These systems offer advantages like low toxicity, biodegradability, and reduced environmental impact compared to conventional solvent-based methods. digitellinc.com
Fate and Transport of Choline Dihydrogen Citrate in Environmental Compartments
Information specifically on the detailed fate and transport of choline dihydrogen citrate in various environmental compartments (water, soil, air) is limited in the provided search results. However, some general information regarding choline and its salts can provide some indication. Choline chloride, a related choline salt, is a quaternary amine salt that dissociates in water. cambridgecommodities.com Hydrolysis at environmental pH conditions is not expected for choline chloride due to its chemical structure. cambridgecommodities.com Models predict that in the air, choline chloride will be rapidly degraded by OH-radicals. cambridgecommodities.com Releases of choline and its salts into the environment may occur during production, processing, and use, with models indicating water as a main target compartment. cambridgecommodities.com
For choline dihydrogen citrate itself, some safety data sheets indicate that there is no data available on its ecotoxicity, persistence and degradability, bioaccumulative potential, or mobility in soil. cleanchemlab.comglentham.comechemi.com However, one source suggests it is biodegradable and has no bioaccumulation potential. glentham.com Preventing discharge into drains and water courses is emphasized to avoid environmental contamination. cleanchemlab.comglentham.com
Research on Biodegradation and Transformation Pathways
Information regarding the specific biodegradation and transformation pathways of Choline Dihydrogen Citrate is somewhat limited in the readily available literature. However, related research on choline and choline-based compounds provides some insights.
Choline chloride, a related choline salt, has been shown to be readily biodegradable. cambridgecommodities.com Choline itself is an essential nutrient that undergoes degradation in biological systems through complex pathways involving enzymes. ontosight.ai This degradation leads to the formation of compounds such as betaine (B1666868), dimethylglycine, and methylamine. ontosight.ai Choline catabolism, a key part of this process, involves enzymes like choline dehydrogenase and betaine aldehyde dehydrogenase. ontosight.ai
Some studies have explored the use of choline-based salts, including choline citrate (which shares the citrate anion with Choline Dihydrogen Citrate), as co-substrates to enhance the biodegradation of other substances, such as azo dyes, by microorganisms like S. lentus. researchgate.net This suggests that the choline and potentially the citrate components can be utilized by microbial life.
While direct detailed pathways for the complete environmental biodegradation of Choline Dihydrogen Citrate are not extensively documented in the provided sources, the known biodegradability of choline and the potential for microbial utilization of citrate suggest that biological degradation is a likely transformation pathway in the environment. One source indicates that while possibly hazardous short-term degradation products are unlikely, long-term degradation products may arise and could be more toxic. cambridgecommodities.com
Assessment of Environmental Persistence and Mobility
Assessment of environmental persistence and mobility involves understanding how long a compound remains in the environment and how it moves through different environmental compartments like soil and water.
However, some general environmental precautions are consistently advised, such as avoiding discharge into drains, water courses, or onto the ground. aksci.comcleanchemlab.comechemi.com This suggests a potential for the compound to reach aquatic and soil environments if not handled properly.
Choline Dihydrogen Citrate is freely soluble in water drugfuture.comlookchem.com, which implies it has the potential for high mobility in aquatic systems and could leach through soil depending on soil type and conditions. The compound dissociates in water into its constituent ions: the choline cation and the dihydrogen citrate anion. cambridgecommodities.combalchem.com The mobility of these individual ions in soil would depend on factors like soil composition, pH, and the presence of other ions.
For choline and its salts (typically choline chloride), model predictions suggest that bioaccumulation in aquatic organisms is not likely, and the bioaccumulation potential is considered low. cambridgecommodities.com While this is for choline chloride, the choline cation is common to both compounds, potentially indicating a low bioaccumulation risk for Choline Dihydrogen Citrate as well.
Regarding persistence, the lack of specific data makes a definitive assessment challenging. However, the indication that choline chloride is readily biodegradable cambridgecommodities.com and that choline is metabolized biologically ontosight.ai suggests that the choline component of Choline Dihydrogen Citrate is unlikely to be highly persistent. The persistence of the dihydrogen citrate component would depend on its susceptibility to microbial degradation in various environmental conditions.
Q & A
Basic Research Questions
Q. What experimental design principles should guide the synthesis of Chothyn to ensure reproducibility and purity?
- Methodological Answer : Prioritize controlled reaction conditions (e.g., temperature, solvent system, stoichiometry) and validate each synthesis step using spectroscopic techniques (e.g., NMR, IR). Include purification protocols (e.g., recrystallization, chromatography) and document deviations from established methods. For reproducibility, follow standardized reporting formats for synthetic procedures, ensuring all parameters (e.g., catalyst loading, reaction time) are explicitly stated .
- Data Consideration : Tabulate yield percentages, purity metrics (e.g., HPLC retention times), and spectral data (e.g., δ values in NMR) for cross-comparison with literature .
Q. How can researchers systematically characterize this compound’s structural and physicochemical properties?
- Methodological Answer : Combine multiple analytical techniques:
- Structural : X-ray crystallography for definitive conformation, complemented by computational modeling (DFT) to validate bond angles/distances.
- Physicochemical : DSC for thermal stability, solubility profiling in varied solvents, and UV-Vis spectroscopy for electronic transitions.
Cross-reference data with known analogs to identify anomalies .
Q. What statistical frameworks are appropriate for analyzing this compound’s bioactivity data in preliminary assays?
- Methodological Answer : Use dose-response curves (non-linear regression) for IC50/EC50 calculations, applying ANOVA for inter-group variability. For high-throughput screening, employ false discovery rate (FDR) correction to minimize Type I errors. Report confidence intervals and effect sizes to contextualize significance .
- Validation : Replicate assays in triplicate and include positive/negative controls to validate instrument calibration .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vitro efficacy and in vivo pharmacokinetic limitations?
- Methodological Answer : Conduct iterative pharmacokinetic-pharmacodynamic (PK-PD) modeling:
Identify bioavailability bottlenecks (e.g., metabolic instability via liver microsome assays).
Modify functional groups to enhance solubility/permeability while retaining target affinity.
Validate using isotopic labeling (e.g., 14C-Chothyn) to track metabolite formation in vivo.
Cross-disciplinary collaboration with computational chemists and pharmacologists is critical .
Q. What strategies address discrepancies in this compound’s mechanistic hypotheses across independent studies?
- Methodological Answer :
- Hypothesis Testing : Use orthogonal assays (e.g., CRISPR knockouts, fluorescent probes) to confirm target engagement.
- Data Integration : Apply systematic reviews/meta-analyses to aggregate findings, highlighting methodological differences (e.g., cell lines, assay conditions) as potential confounders .
- Contradiction Analysis : Map conflicting data onto pathway diagrams to identify contextual dependencies (e.g., tissue-specific signaling crosstalk) .
Q. How should researchers design multi-omics studies to elucidate this compound’s polypharmacology?
- Methodological Answer :
- Experimental Design : Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to capture dynamic gene-protein relationships. Include time-course sampling to resolve temporal effects.
- Data Integration : Use pathway enrichment tools (e.g., DAVID, Metascape) to cluster omics data, prioritizing nodes with high betweenness centrality in interaction networks.
- Validation : Apply CRISPR-interference (CRISPRi) to silence candidate targets and assess rescue phenotypes .
Methodological Best Practices
- Data Presentation :
- Use structured tables for comparative analysis (e.g., Table 1: Synthetic yields under varying conditions; Table 2: Bioactivity metrics across cell lines).
- Avoid redundant graphs; prioritize heatmaps for omics data and scatterplots for dose-response relationships .
- Ethical and Reproducibility Standards :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
